N-CYCLOPROPYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)ACETAMIDE
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Overview
Description
ML237 is a small molecule chemical probe identified and optimized within the National Institutes of Health-Molecular Libraries Probe Center Network (NIH-MLPCN) initiative. It is a non-kinase-based modulator of the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway is crucial in the regulation of immune response, inflammation, and cell survival, making ML237 a valuable tool in studying these biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML237 involves a series of organic reactions, including the formation of oxazole rings. The synthetic route typically starts with the preparation of intermediate compounds through reactions such as condensation and cyclization . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods: While detailed industrial production methods for ML237 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: ML237 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced forms of the oxazole ring .
Scientific Research Applications
ML237 has a wide range of scientific research applications, including:
Mechanism of Action
ML237 exerts its effects by selectively inhibiting the NF-κB pathway. It targets specific proteins involved in the pathway, such as IκB kinases, which play a crucial role in the activation of NF-κB . By inhibiting these proteins, ML237 prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of genes involved in inflammation and cell survival .
Comparison with Similar Compounds
ML029: Another NF-κB pathway inhibitor with a different chemical structure.
ML130: A chemical probe targeting a different aspect of the NF-κB pathway.
ML146: A selective inhibitor of a specific NF-κB signaling route.
ML236: An oxadiazole-based probe with similar NF-κB inhibitory properties.
Uniqueness: ML237 is unique due to its oxazole-based structure and its high selectivity for the NF-κB pathway in B-cells. It is more potent in inhibiting NF-κB activation in B-cells compared to other similar compounds, making it a valuable tool for studying B-cell-specific signaling pathways .
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-3-22-15-8-4-13(5-9-15)18-20-16(12(2)23-18)10-24-11-17(21)19-14-6-7-14/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3,(H,19,21) |
InChI Key |
KJKRTEBDWADQLS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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